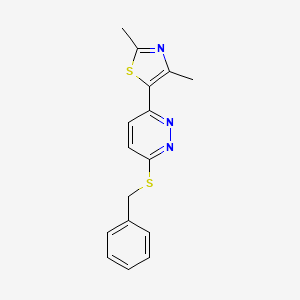
5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring and a thiazole ring . These types of compounds are often used in medicinal chemistry and have been shown to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring and a thiazole ring. The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms, while the thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Antibacterial and Antifungal Activity
A study synthesized a series of compounds including derivatives similar to 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole. These compounds were tested for in vitro antibacterial and antifungal activity, showing significant activity against various bacterial and fungal strains, outperforming standard drugs in some cases (Maddila, S., Gorle, S., Seshadri, N., Lavanya, P., & Jonnalagadda, S. B., 2016).
Antiinflammatory Activity
Another research focused on the antiinflammatory activity of similar compounds, revealing that certain isomeric derivatives exhibit high potency in an adjuvant arthritic rat assay and stimulate cell-mediated immunity, suggesting potential use in treating inflammation-related disorders (Lantos, I., Bender, P., Razgaitis, K., Sutton, B., Dimartino, M., Griswold, D., & Walz, D. T., 1984).
Synthesis and Chemical Properties
Research on the synthesis of new pyridazines, including pyridazinones and pyridazine-imines, indicates the potential for creating a variety of derivatives with diverse chemical properties. These derivatives could be explored further for various scientific applications (Sayed, S., Khalil, M. A., Ahmed, M., & Raslan, M., 2002).
Antioxidant Properties
A study synthesized pyrimidine derivatives and investigated their antioxidant properties. Compounds related to this compound showed significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions (Akbas, E., Ergan, E., Şahin, E., Ekin, S., Çakır, M., & Karakuş, Y., 2018).
Antimicrobial Agents
Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines were synthesized and evaluated as antimicrobial agents. The results showed broad-spectrum antibacterial activity, particularly against Gram-positive strains, and growth inhibitory activity against Candida albicans fungus, highlighting their potential as antimicrobial agents (Faidallah, H., Rostom, S. A. F., Basaif, S. A., Makki, M., & Khan, K. A., 2013).
properties
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-16(21-12(2)17-11)14-8-9-15(19-18-14)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWXZCJFLQBFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

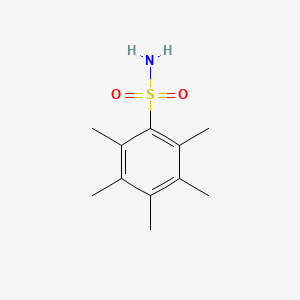
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)
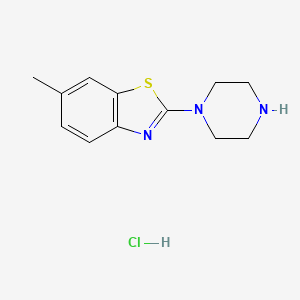

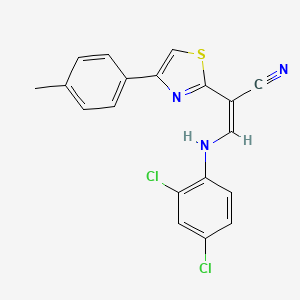
![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)
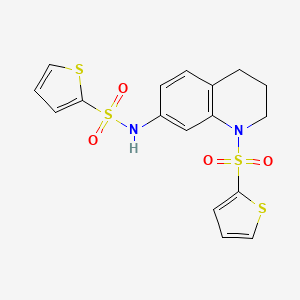
![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)
![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)
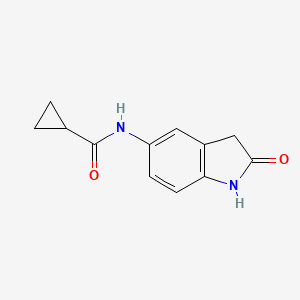
![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)